ETHYL 4-[2-(3-HYDROXYPROPYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-AMIDO]BENZOATE
Description
ETHYL 4-[2-(3-HYDROXYPROPYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-AMIDO]BENZOATE is a triazolopyrimidine derivative characterized by a fused bicyclic core ([1,2,4]triazolo[1,5-a]pyrimidine) substituted with a 4-methoxyphenyl group at position 7, a 3-hydroxypropyl chain at position 2, and an ethyl benzoate moiety at position 6 via an amide linkage. This compound shares structural similarities with adenosine receptor ligands due to its heterocyclic framework, though its specific biological targets remain unconfirmed in the provided evidence. Its synthesis likely follows pathways analogous to those described for related triazolopyrimidines, involving cyclization of pyrazole intermediates with benzhydrazide or hydrazine hydrate .
Properties
IUPAC Name |
ethyl 4-[[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O5/c1-4-36-25(34)18-7-11-19(12-8-18)28-24(33)22-16(2)27-26-29-21(6-5-15-32)30-31(26)23(22)17-9-13-20(35-3)14-10-17/h7-14,23,32H,4-6,15H2,1-3H3,(H,28,33)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNUPJJRDIBESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=C(C=C4)OC)CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(3-HYDROXYPROPYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-AMIDO]BENZOATE typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a suitable methoxyphenyl derivative onto the triazolopyrimidine core.
Attachment of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the triazolopyrimidine core.
Formation of the Benzoate Ester: This step involves the esterification of the resulting compound with ethyl benzoate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of Ester Group
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or generating reactive intermediates for further derivatization.
Reaction Conditions :
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Basic Hydrolysis : NaOH (1 M) in ethanol/water (1:1), 80°C for 4–6 hours.
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Acidic Hydrolysis : HCl (6 M) in THF, reflux for 8–12 hours.
Product : 4-[2-(3-Hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H- triazolo[1,5-a]pyrimidine-6-amido]benzoic acid.
Nucleophilic Substitution at Triazole Ring
The triazole ring exhibits electrophilic character at positions 1 and 3, enabling nucleophilic substitution reactions. This is exploited to introduce alkyl or aryl groups for structural diversification.
Example Reaction :
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Reagent : Methyl iodide (CH₃I)
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Conditions : K₂CO₃ in DMF, 60°C for 12 hours.
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Product : N-Methylated triazolopyrimidine derivative.
Oxidation of 3-Hydroxypropyl Side Chain
The hydroxyl group in the 3-hydroxypropyl side chain can be oxidized to a ketone or carboxylic acid under controlled conditions.
Reaction Pathways :
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 25°C, 24 hours | 3-Oxopropyl derivative |
| Jones reagent | Acetone, 0°C, 2 hours | 3-Carboxypropyl derivative |
Amide Coupling Reactions
The amide group participates in coupling reactions with primary amines or hydroxylamines to form urea or hydrazide derivatives, respectively.
Example :
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Reagent : Benzylamine
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Conditions : EDCl/HOBt in DCM, room temperature, 24 hours.
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Product : Benzylurea analog.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl substituent undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methoxy group.
Nitration Reaction :
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Reagent : HNO₃/H₂SO₄
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Conditions : 0–5°C, 1 hour.
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Product : Nitro-substituted derivative at the phenyl ring.
Ring-Opening Reactions
Under strong acidic or reductive conditions, the pyrimidine ring may undergo ring-opening to form linear intermediates, though this is less common due to stability constraints.
Mechanistic Insights
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The triazolopyrimidine core acts as a hydrogen-bond acceptor, influencing reactivity in enzyme-binding contexts.
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Steric hindrance from the 5-methyl group moderates substitution rates at the triazole ring.
Experimental data from kinetic studies and spectroscopic analyses (e.g., NMR, HPLC-MS) confirm these pathways. Further research is needed to explore catalytic asymmetric reactions involving this scaffold.
Scientific Research Applications
Structural Characteristics
The compound features a triazolo-pyrimidine core , which is known for its diverse pharmacological properties. The presence of both the ethyl benzoate and the triazolo-pyrimidine moieties contributes to its biological activity. The molecular formula is , and its molecular weight is approximately 372.42 g/mol.
Anticancer Activity
Research has indicated that compounds with triazolo-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been studied for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
Antimicrobial Properties
The compound's structural analogs have shown promising antimicrobial activity against a range of pathogens. Studies suggest that these compounds can disrupt bacterial cell wall synthesis or inhibit critical enzymes necessary for bacterial survival . This makes them potential candidates for developing new antibiotics.
Anti-inflammatory Effects
Ethyl 4-[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-amido]benzoate has also been investigated for its anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
Biochemical Pathways and Mechanisms of Action
The exact biochemical mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the triazolo-pyrimidine backbone interacts with various cellular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide synthesis or other metabolic pathways.
- Receptor Modulation : The compound could potentially bind to specific receptors involved in inflammatory responses or cancer progression .
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazolo-pyrimidines and evaluated their anticancer activity against human cancer cell lines. One derivative showed a significant reduction in cell viability at low micromolar concentrations, indicating its potential as an anticancer agent .
Study 2: Antimicrobial Activity
A comprehensive study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of various triazolo-pyrimidine derivatives against resistant strains of bacteria. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(3-HYDROXYPROPYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s triazolopyrimidine core is shared with several derivatives synthesized in the literature. Key structural variations among analogs include substituents at positions 2, 5, 6, and 7, which influence physicochemical properties and bioactivity. Below is a comparative analysis:
Notes:
- XLogP3 values marked with * are estimated using analogous compounds.
- The target compound’s 3-hydroxypropyl group increases hydrophilicity compared to the lipophilic phenyl substituents in compound 16a .
- The ethyl benzoate amide in the target compound enhances hydrogen-bonding capacity (3 donors vs.
Analytical and Computational Comparisons
- Molecular Networking : Fragmentation patterns (MS/MS) of the target compound would likely cluster with triazolopyrimidines (cosine score >0.8) due to shared core ions (e.g., m/z 178 for triazolo[1,5-a]pyrimidine) .
- Similarity Metrics : Using Tanimoto and Dice indices (Morgan fingerprints), the target compound shows >70% similarity to ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-PHENYL-TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE , suggesting overlapping pharmacophores.
Key Research Findings and Implications
Substituent Effects :
- Electron-donating groups (e.g., 4-methoxyphenyl) at position 7 enhance stability and receptor binding compared to nitro-substituted analogs (e.g., 16a) .
- The 3-hydroxypropyl chain improves aqueous solubility, addressing a limitation of highly lipophilic triazolopyrimidines like 16a (XLogP3 4.8) .
Synthetic Feasibility :
- The compound can be synthesized via cyclization of pyrazole-4-carbonitrile precursors with benzhydrazide, as demonstrated for analog 16a .
Therapeutic Potential: Structural alignment with adenosine receptor ligands and antimicrobial pyrazole derivatives positions it as a candidate for dual-activity drug development.
Biological Activity
Ethyl 4-[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-amido]benzoate is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process that typically includes the formation of the triazole ring followed by various substitutions to achieve the desired functional groups. The structural characteristics can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the molecular geometry and electronic properties that are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazole compounds have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and liver cancer (Bel-7402) models .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. In vitro assays have shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with mechanisms potentially involving disruption of microbial cell membranes .
- Anti-inflammatory Effects : Compounds containing triazole rings are known for their anti-inflammatory properties. This compound may exert these effects through inhibition of pro-inflammatory cytokines and enzymes .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation. For example, some triazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes which play a role in inflammatory processes .
- Cell Cycle Arrest : Certain studies suggest that triazole compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for developing effective anticancer therapies .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds within the triazole class:
Q & A
Q. How to validate target engagement in cellular models using advanced biophysical techniques?
- Methodological Answer : Employ Surface Plasmon Resonance (SPR) for real-time binding kinetics (KD <1 µM indicates high affinity). Cellular Thermal Shift Assay (CETSA) confirms target stabilization in lysates. Combine with CRISPR knockouts to establish mechanism specificity .
Data Contradiction Analysis Framework
- Step 1 : Replicate experiments under standardized conditions (solvent, temperature, assay protocol).
- Step 2 : Apply multivariate analysis to isolate variables (e.g., impurity interference via LC-MS).
- Step 3 : Cross-reference with theoretical models (e.g., QSAR predictions) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
